![molecular formula C14H20N4O3 B1495023 tert-butyl N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]carbamate](/img/structure/B1495023.png)
tert-butyl N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the chemical formula COCCNc1cc(NC(=O)OC©©C)ncc1C#N is a complex organic molecule It features a cyano group (C#N), an ester group (OC©©C), and an amide group (NC(=O)OC)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COCCNc1cc(NC(=O)OC©©C)ncc1C#N typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the cyano group through a nucleophilic substitution reaction. The ester group can be introduced via esterification, while the amide group is formed through an amidation reaction. The specific reaction conditions, such as temperature, pressure, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often employ catalysts to speed up the reactions and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
The compound COCCNc1cc(NC(=O)OC©©C)ncc1C#N undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group yields carboxylic acids, while reduction of the ester group produces alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways .
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of COCCNc1cc(NC(=O)OC©©C)ncc1C#N involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with cyano, ester, and amide groups, such as:
- COCCNc1cc(NC(=O)OC©©C)ncc1C#N
- COCCNc1cc(NC(=O)OC©©C)ncc1C#N
- COCCNc1cc(NC(=O)OC©©C)ncc1C#N .
Uniqueness
Its ability to undergo multiple types of reactions and its versatility in synthesis make it a valuable compound in various fields .
Properties
Molecular Formula |
C14H20N4O3 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
tert-butyl N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H20N4O3/c1-14(2,3)21-13(19)18-12-7-11(16-5-6-20-4)10(8-15)9-17-12/h7,9H,5-6H2,1-4H3,(H2,16,17,18,19) |
InChI Key |
GUIFWLVOAYOEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)NCCOC)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
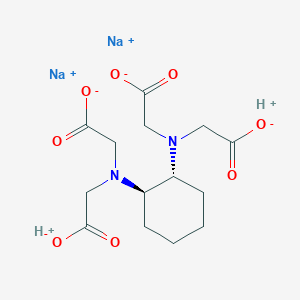
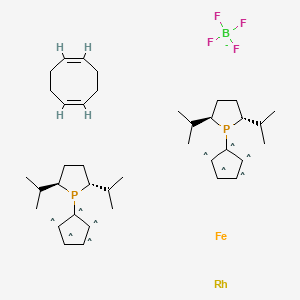
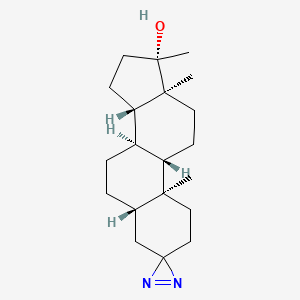
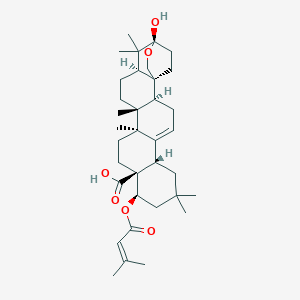
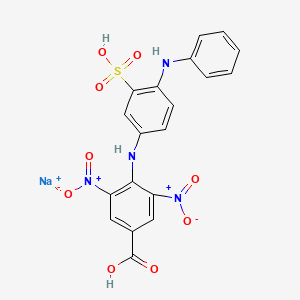
![(1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol](/img/structure/B1494970.png)
![Adipic acid bis[2,5-dioxo-3-(sodiooxysulfonyl)pyrrolizino]](/img/structure/B1494971.png)
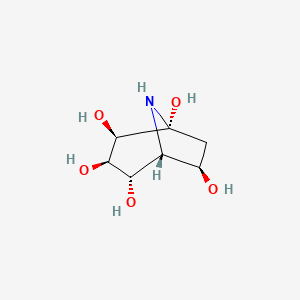
![Sodium;3-[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-N-methylanilino]benzenesulfonate](/img/structure/B1494975.png)
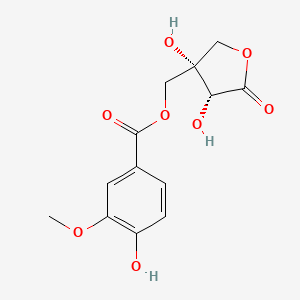

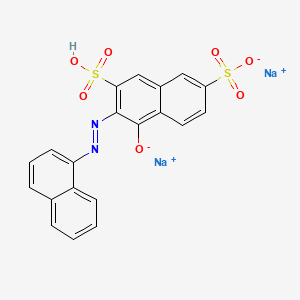
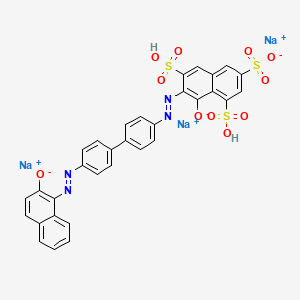
![Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate](/img/structure/B1494993.png)
